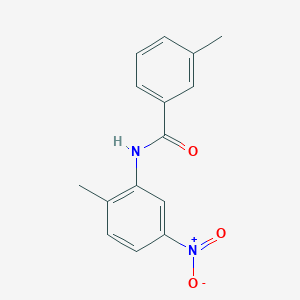

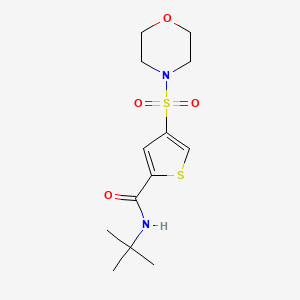

![molecular formula C12H16F3N3 B5602653 1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine CAS No. 308294-34-0](/img/structure/B5602653.png)

1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine derivatives often involves the use of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine scaffolds. These derivatives can be designed and synthesized to display various biological activities, such as growth-inhibiting activities against certain pests like armyworms. The synthesis process typically involves multiple steps, including the use of catalytic amounts of specific compounds like Rh4(CO)12 in the presence of CO and ethylene, leading to novel carbonylation reactions at a C−H bond in the piperazine ring (Cai et al., 2010) (Ishii et al., 1997).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its piperazine ring and the incorporation of a pyridinyl moiety along with a trifluoromethyl group. This structure is pivotal in determining the compound's reactivity and interaction with various biological targets. The electron-donating or withdrawing nature of the substituents on the piperazine and pyridine rings significantly affects the compound's reactivity and potential biological activity.

Chemical Reactions and Properties

This compound can undergo various chemical reactions, including carbonylation, which is regioselective at a C−H bond alpha to the nitrogen atom substituted by a pyridine. The reactions are influenced by the electronic nature of substituents on the nitrogen and in the pyridine ring, where electron-donating groups increase reactivity, as do electron-withdrawing groups in the pyridine ring (Ishii et al., 1997).

Wissenschaftliche Forschungsanwendungen

Insecticide Development

Research has explored the use of 1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine derivatives as a basis for developing novel insecticides. A study utilized the structural scaffold of PAPP, a known serotonin receptor agonist, to create compounds showing growth-inhibiting and larvicidal activities against armyworms, demonstrating the potential of these derivatives in pest control strategies (Cai et al., 2010).

Parkinson's Disease Treatment

Piperazine derivatives, including those related to this compound, have been identified as potent and selective adenosine A2a receptor antagonists. This characteristic suggests their applicability in treating Parkinson's disease, as evidenced by their oral activity in rodent models of the disease (Vu et al., 2004).

Serotonergic System Exploration

The compound [18F]p-MPPF, related to this compound, has been utilized as a 5-HT1A antagonist in the study of serotonergic neurotransmission through positron emission tomography (PET). This research aids in understanding the serotonergic system in both animal models and human subjects, providing insights into neurotransmission mechanisms and potential therapeutic targets (Plenevaux et al., 2000).

Antimicrobial Development

This compound derivatives have also been investigated for their antimicrobial properties. For example, studies on pyrido(2,3-d)pyrimidine derivatives have shown effectiveness against various gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa, highlighting their potential in addressing antibiotic resistance (Matsumoto & Minami, 1975).

Wirkmechanismus

Target of Action

The primary targets of 1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine are currently unknown. This compound belongs to the class of piperazine-containing drugs, which are known for their diverse roles depending on their position in the molecule and therapeutic class

Mode of Action

Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The specific interactions of this compound with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

Piperazine-containing drugs have been used in various therapeutic areas, suggesting that they may affect multiple biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.

Pharmacokinetics

The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule

Result of Action

Given the diverse roles of piperazine-containing drugs, the effects of this compound could vary widely depending on its specific targets and mode of action

Zukünftige Richtungen

The future directions for research on “1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine” would depend on its potential applications. Given the widespread use of piperazine and pyridine derivatives in medicinal chemistry, it could be interesting to explore its potential as a pharmaceutical or agrochemical . Further studies could also investigate its physical and chemical properties, and how these can be manipulated for specific applications.

Eigenschaften

IUPAC Name |

1-ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3/c1-2-17-5-7-18(8-6-17)11-4-3-10(9-16-11)12(13,14)15/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKJIRRBSPCVRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00977940 | |

| Record name | 1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

308294-34-0, 6238-42-2 | |

| Record name | 1-Ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308294-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

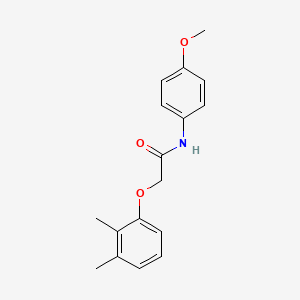

![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)

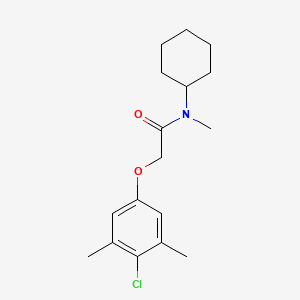

![1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5602602.png)

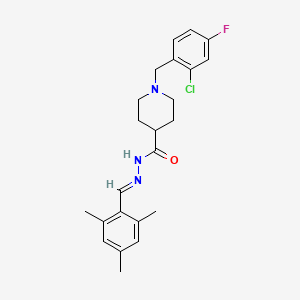

![2-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5602635.png)

![7-propyl-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5602645.png)

![4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5602664.png)

![3-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-5-carboxamide](/img/structure/B5602680.png)